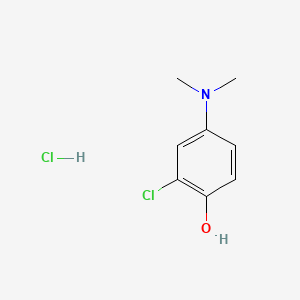![molecular formula C8H10ClNO B13607056 O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine](/img/structure/B13607056.png)
O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group, which makes them versatile intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method includes the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides offers a broad substrate scope and short reaction times .
化学反応の分析
Types of Reactions
O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilicity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Hydroxylamine: A simpler compound with similar reactivity but lacking the aryl substitution.
N-hydroxyphthalimide: Used in similar synthetic applications but with different reactivity due to the phthalimide group.
N-hydroxysuccinimide: Another related compound used in organic synthesis with distinct properties.
Uniqueness
O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine is unique due to its specific aryl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications where other hydroxylamines may not be as effective .
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-2-4-7(5-11-10)8(6)9/h2-4H,5,10H2,1H3 |
InChIキー |
ISGLVUBUPDHKFE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CON)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


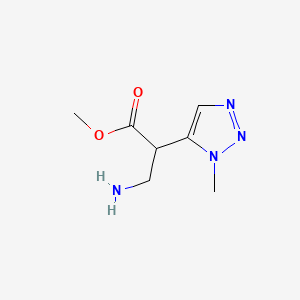
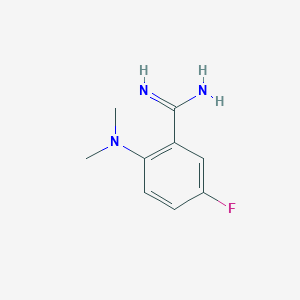
![Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)
![5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13606991.png)

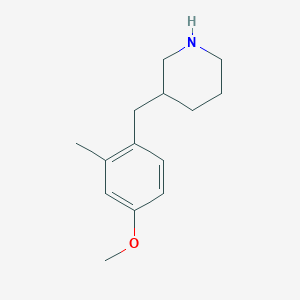
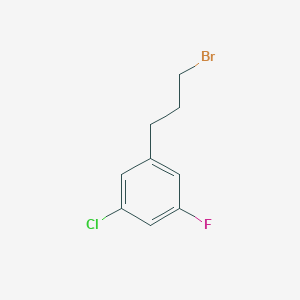
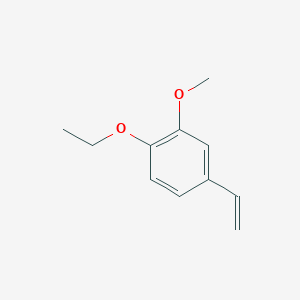

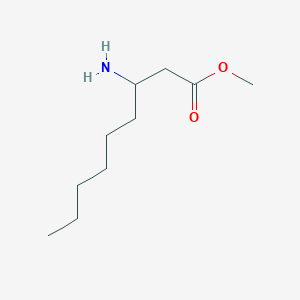
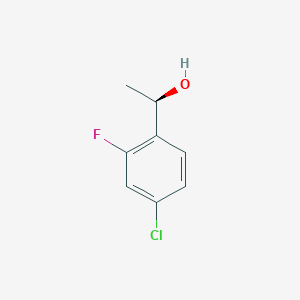
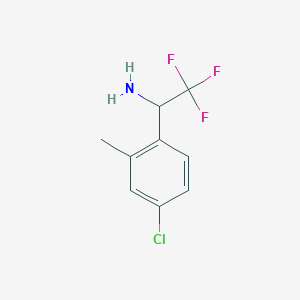
![tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13607044.png)
